(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16018534
InChI: InChI=1S/C13H21NO3.C4H6O6/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)
SMILES:
Molecular Formula: C17H27NO9
Molecular Weight: 389.4 g/mol

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate

CAS No.:

Cat. No.: VC16018534

Molecular Formula: C17H27NO9

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate -

Specification

Molecular Formula C17H27NO9
Molecular Weight 389.4 g/mol
IUPAC Name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C13H21NO3.C4H6O6/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)
Standard InChI Key SQOXPNYIJRDVRE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound is a diastereomeric salt formed between (R)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol and (2R,3R)-2,3-dihydroxysuccinic acid (tartaric acid). The agonist component features a phenolic ring substituted with a hydroxymethyl group at position 2 and a β-hydroxyethyl tertiary butylamino side chain at position 4 . The tartaric acid component contributes two hydroxyl and two carboxylic acid groups, facilitating salt formation via proton transfer .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₇H₂₇NO₉
Molecular Weight389.4 g/mol
CAS Number661464-94-4
IUPAC Name4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2R,3R)-2,3-dihydroxybutanedioic acid
Stereochemistry(R) configuration at chiral centers of both components

The SMILES string (CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O) explicitly defines the spatial arrangement of atoms, confirming the (R,R) configuration of tartaric acid and the (R) configuration of the β-hydroxyethyl side chain .

Stereochemical Significance

The (R) configuration of the β-hydroxyethyl group is critical for binding to β₂-adrenergic receptors, a trait shared with clinically used agonists like salbutamol . Tartaric acid’s (2R,3R) configuration enhances crystallinity and solubility, properties vital for pharmaceutical formulation .

Synthesis and Physicochemical Properties

Synthetic Pathways

The compound is synthesized via acid-base reaction between the free base (R)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol and (2R,3R)-tartaric acid in polar solvents like ethanol or water . The stoichiometric ratio (1:1) ensures complete protonation of the tertiary amine, forming a stable salt .

Key Reaction Steps:

  • Formation of Free Base: Alkylation of 4-hydroxyphenylacetone with tert-butylamine, followed by stereoselective reduction to the (R)-alcohol.

  • Salt Formation: Equimolar mixing with tartaric acid under controlled pH, yielding the crystalline product .

Physicochemical Characteristics

Table 2: Physicochemical Properties

PropertyValue
SolubilityHigh solubility in water due to ionic character
Melting PointNot reported; likely >150°C (typical for salts)
StabilityHygroscopic; requires anhydrous storage

The tartaric acid counterion improves bioavailability by enhancing aqueous solubility, a common strategy in drug design .

Pharmacological Profile and Mechanisms

β₂-Adrenergic Receptor Agonism

The agonist moiety acts as a β₂-adrenergic receptor agonist, inducing bronchodilation via cAMP-mediated smooth muscle relaxation . Structural analogs like terbutaline share this mechanism, supporting its potential use in asthma or COPD .

Key Pharmacophores:

  • Phenolic Hydroxyl: Facilitates receptor binding via hydrogen bonding.

  • β-Hydroxyethyl Side Chain: Stabilizes interactions with transmembrane helices of the receptor .

Tartaric Acid’s Role

Beyond salt formation, tartaric acid may influence pharmacokinetics by modulating dissolution rates and reducing gastric irritation . Its chiral nature ensures enantiopure formulations, minimizing off-target effects .

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